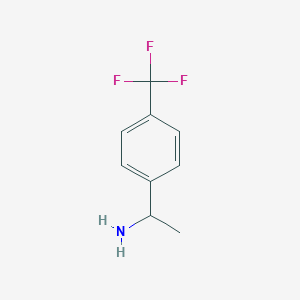
1-(4-Trifluoromethylphenyl)ethylamine
Vue d'ensemble
Description
1-(4-Trifluoromethylphenyl)ethylamine is a chemical compound with the empirical formula C9H10F3N . It is used in the synthesis of chiral amines, which are building blocks for drugs and pharmaceuticals .
Synthesis Analysis
The synthesis of 1-(4-Trifluoromethylphenyl)ethylamine involves the use of ω-transaminases (ω-TAs), which play a pivotal role in the synthesis of chiral amines . A ω-TA from a marine bacterium was used to synthesize this fluorine chiral amine from a bulky ketone . The reaction conditions were optimized, showing that isopropylamine concentrations above 75 mM had an inhibitory effect on the enzyme . Dimethyl sulfoxide (DMSO) was found to produce the highest enzyme activity .Molecular Structure Analysis
The molecular formula of 1-(4-Trifluoromethylphenyl)ethylamine is C9H10F3N . Its average mass is 189.178 Da and its monoisotopic mass is 189.076538 Da .Chemical Reactions Analysis
The chemical reaction involving 1-(4-Trifluoromethylphenyl)ethylamine is a transamination process . The reaction reached equilibrium after 18 hours at 30% of conversion . An in situ product removal (ISPR) approach using an aqueous organic two-phase system was tested to mitigate product inhibition .Physical And Chemical Properties Analysis
1-(4-Trifluoromethylphenyl)ethylamine is a solid compound . Its molecular weight is 189.18 .Applications De Recherche Scientifique
ω-Transaminase-Mediated Asymmetric Synthesis
- Application Summary: This research focuses on the synthesis of chiral amines used as building blocks for drugs and pharmaceuticals. The study used a ω-transaminase (ω-TA) from a marine bacterium to synthesize a fluorine chiral amine from a bulky ketone .
- Methods and Procedures: The reaction conditions were analyzed for process development. It was found that isopropylamine concentrations above 75 mM had an inhibitory effect on the enzyme. Five different organic solvents were investigated as co-solvents for the ketone (the amine acceptor), among which 25–30% (v/v) dimethyl sulfoxide (DMSO) produced the highest enzyme activity .
- Results and Outcomes: The reaction reached equilibrium after 18 hours at 30% of conversion. An in situ product removal (ISPR) approach using an aqueous organic two-phase system was tested to mitigate product inhibition .
Engineered Active Site of ω-Transaminase
- Application Summary: This study focused on engineering the active site of ω-transaminase for enhanced asymmetric synthesis towards (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine, a pharmaceutical intermediate of chiral amine .
- Methods and Procedures: The study used a semi-rational strategy to engineer the ω-TA derived from Vitreoscilla stercoraria DSM 513. The influence of TAP concentration on the yield of (S)-TPE was examined to select a suitable substrate concentration .
- Results and Outcomes: The engineered R411A variant exhibited 2.39 times higher activity towards TAP and enhanced catalytic activities towards other prochiral aromatic ketones. Better thermal stability for the R411A variant was observed with 25.4% and 16.3% increase in half-life at 30 °C and 40 °C, respectively .
Thermoactive ω-Transaminase
- Application Summary: This research focuses on the use of a thermoactive ω-transaminase in the synthesis of chiral amines. The enzyme was shown to be most active from 60 to 65 °C, being thermoactive up to 65 °C, and to retain more than 35% activity in the presence of 50% (v/v) methanol, acetonitrile, or DMSO .
- Methods and Procedures: The study investigated the optimal reaction conditions and organic solvents for the production of (S)-1-(4-trifluoromethylphenyl)ethylamine. An in situ product removal (ISPR) approach using an aqueous two-phase system was studied and proven successful .
- Results and Outcomes: The enzyme reaction was maintained, and the product amount was increased for a 62 h reaction time. The investigated ω-TA can be used in the bioconversion of bulky ketones to chiral amines for future bioprocess applications .
Synthesis of Numerous Drugs
- Application Summary: (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine ((S)-TPE) holds particular importance as a chiral pharmaceutical intermediate in the synthesis of numerous drugs, including cardiac sarcomere inhibitors and microsomal prostaglandin E2 synthase-1 inhibitors .
- Methods and Procedures: The study used a ω-TA derived from Vitreoscilla stercoraria DSM 513 (VsTA) to reduce 4′-(trifluoromethyl)acetophenone (TAP) to (S)-TPE .
- Results and Outcomes: The engineered R411A variant exhibited 2.39 times higher activity towards TAP and enhanced catalytic activities towards other prochiral aromatic ketones .
Synthesis of Cardiac Sarcomere Inhibitors
- Application Summary: (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine ((S)-TPE) is used as a chiral pharmaceutical intermediate in the synthesis of cardiac sarcomere inhibitors .
- Methods and Procedures: The study used a ω-TA derived from Vitreoscilla stercoraria DSM 513 (VsTA) to reduce 4′-(trifluoromethyl)acetophenone (TAP) to (S)-TPE .
- Results and Outcomes: The engineered R411A variant exhibited 2.39 times higher activity towards TAP and enhanced catalytic activities towards other prochiral aromatic ketones .
Synthesis of Microsomal Prostaglandin E2 Synthase-1 Inhibitors
- Application Summary: (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine ((S)-TPE) is used as a chiral pharmaceutical intermediate in the synthesis of microsomal prostaglandin E2 synthase-1 inhibitors .
- Methods and Procedures: The study used a ω-TA derived from Vitreoscilla stercoraria DSM 513 (VsTA) to reduce 4′-(trifluoromethyl)acetophenone (TAP) to (S)-TPE .
- Results and Outcomes: The engineered R411A variant exhibited 2.39 times higher activity towards TAP and enhanced catalytic activities towards other prochiral aromatic ketones .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMZDWPMXGQNBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382091 | |
| Record name | 1-(4-Trifluoromethylphenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Trifluoromethylphenyl)ethylamine | |
CAS RN |
15996-84-6 | |
| Record name | 1-(4-Trifluoromethylphenyl)ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



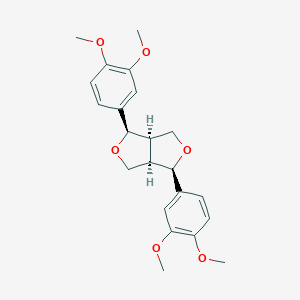
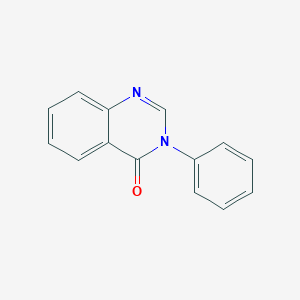

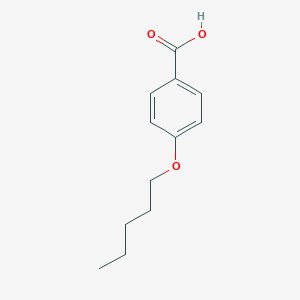
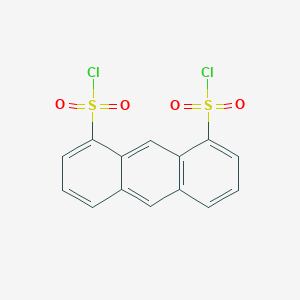
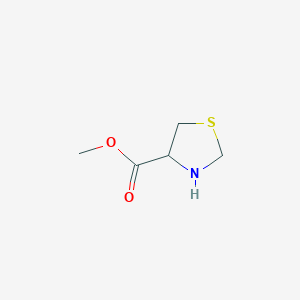
![1-Phenylnaphtho[2,1-b]thiophene](/img/structure/B92081.png)
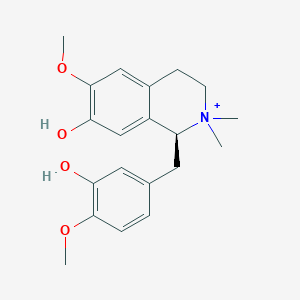
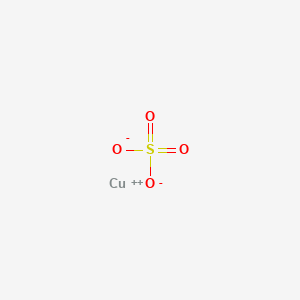
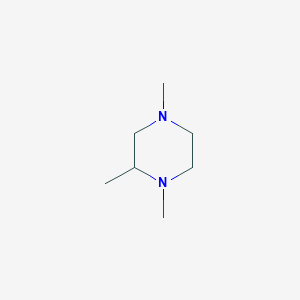
![4-{Methyl[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B92091.png)
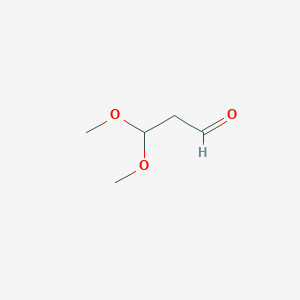
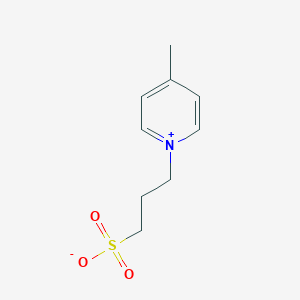
![Dibenzo[a,o]perylene](/img/structure/B92097.png)